molecular formula C19H18N4O4 B2448267 5-(3,5-dimethoxyphenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171425-73-2

5-(3,5-dimethoxyphenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2448267
CAS RN: 1171425-73-2
M. Wt: 366.377
InChI Key: BNHGYFLQPZBBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-dimethoxyphenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
BenchChem offers high-quality 5-(3,5-dimethoxyphenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,5-dimethoxyphenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Protozoal Activity

  • The compound has been studied for its potential in anti-protozoal activities. A similar compound, part of a series of oxadiazolyl pyrrolo triazole diones, was designed and synthesized, showing promise in this area. These compounds exhibited both anti-protozoal and cytotoxic activities, indicating potential applications in treating protozoal infections (Dürüst et al., 2012).

Crystal Structure Analysis

  • Research has been conducted on the crystal structure of similar compounds. This includes studies on how these structures can be modified and their implications for chemical properties and potential applications in various fields (Xue et al., 2008).

Catalyst-Free Synthesis

  • The compound has been involved in studies focusing on catalyst-free synthesis methods. This approach is significant in green chemistry, reducing the environmental impact of chemical synthesis (Karami et al., 2015).

Corrosion Inhibition

  • Derivatives of this compound have been investigated for their role in corrosion inhibition. These studies are crucial in understanding how such compounds can be used to protect metals from corrosion, particularly in acidic environments (Benhiba et al., 2020).

Luminescence Properties

  • Research has also been conducted on the luminescence properties of related compounds. This is important for applications in fields like material science, where such properties can be utilized for various technological applications (Boulay et al., 2010).

Pharmacological Effects

  • Compounds containing the 1,2,4-triazole nucleus, similar to the compound , have shown a range of pharmacological effects such as antibacterial, antifungal, and anti-tumor activities. This suggests potential medical applications (Suryawanshi et al., 2022).

Anti-Inflammatory Activity

  • Some derivatives of the compound have shown anti-inflammatory activities, indicating potential uses in medical treatments for inflammation-related conditions (Labanauskas et al., 2001).

Anticonvulsant Activities

  • Derivatives have also been synthesized and evaluated for anticonvulsant activities. This research is vital for the development of new treatments for conditions like epilepsy (Liu et al., 2017).

properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-11-4-6-12(7-5-11)23-17-16(20-21-23)18(24)22(19(17)25)13-8-14(26-2)10-15(9-13)27-3/h4-10,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHGYFLQPZBBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC(=C4)OC)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-dimethoxyphenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.